molecular formula C10H6ClNO B6219277 5-chloroisoquinoline-7-carbaldehyde CAS No. 2751610-89-4

5-chloroisoquinoline-7-carbaldehyde

Cat. No.: B6219277
CAS No.: 2751610-89-4
M. Wt: 191.6
InChI Key:
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Description

5-Chloroisoquinoline-7-carbaldehyde (5-Cl-IQC) is a synthetic organic compound that has been widely studied in recent years due to its potential applications in a wide range of scientific fields. 5-Cl-IQC has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and surfactants. It has also been used as a starting material for the synthesis of various other compounds, including polymers, dyes, and pigments. In addition, 5-Cl-IQC has been studied for its potential applications in biochemistry and physiology, with studies showing its potential as an inhibitor of enzymes and other proteins.

Scientific Research Applications

5-chloroisoquinoline-7-carbaldehyde has been used in a variety of scientific research applications. In particular, it has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and surfactants. It has also been used as a starting material for the synthesis of various other compounds, including polymers, dyes, and pigments. In addition, this compound has been studied for its potential applications in biochemistry and physiology, with studies showing its potential as an inhibitor of enzymes and other proteins.

Mechanism of Action

The exact mechanism of action of 5-chloroisoquinoline-7-carbaldehyde is not yet fully understood. However, it is believed to act as an inhibitor of enzymes and other proteins by binding to their active sites and blocking their activity. In addition, this compound has been shown to interfere with the metabolism of certain drugs, leading to reduced efficacy.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of enzymes and other proteins, leading to reduced efficacy. In addition, it has been shown to interfere with the metabolism of certain drugs, leading to reduced efficacy. Furthermore, this compound has been shown to have an effect on the immune system, with studies showing that it can reduce the production of certain cytokines and chemokines.

Advantages and Limitations for Lab Experiments

The use of 5-chloroisoquinoline-7-carbaldehyde in laboratory experiments has several advantages. Firstly, it is relatively easy to synthesize and can be produced in high yields. Secondly, it has a wide range of potential applications, making it a versatile compound. Finally, it is relatively inexpensive and can be stored for long periods of time.
However, there are also some limitations to the use of this compound in laboratory experiments. Firstly, it is not yet fully understood how it interacts with enzymes and other proteins, making it difficult to predict its effects. Secondly, it has been shown to interfere with the metabolism of certain drugs, leading to reduced efficacy. Finally, it has been shown to have an effect on the immune system, so it should be used with caution.

Future Directions

The potential applications of 5-chloroisoquinoline-7-carbaldehyde are numerous and there are many possible future directions for research. These include the development of new synthetic methods for its production, the further exploration of its mechanism of action, and the study of its potential applications in biochemistry and physiology. In addition, further research could be carried out into the effects of this compound on the immune system, as well as its potential use in drug development and drug delivery. Finally, further studies could be conducted into the potential toxicity of this compound and its effects on the environment.

Synthesis Methods

The synthesis of 5-chloroisoquinoline-7-carbaldehyde is relatively straightforward and can be carried out using several different methods. The most common method is the reaction of p-chlorobenzaldehyde and dimethylformamide in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces this compound in high yields. Other methods, such as the reaction of p-chlorobenzaldehyde and dimethylsulfoxide in the presence of a base catalyst, can also be used.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloroisoquinoline-7-carbaldehyde involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-chlorobenzonitrile", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium nitrite", "copper(I) chloride", "sodium hydroxide", "acetic acid", "sodium bisulfite", "sodium carbonate", "potassium permanganate", "hydrochloric acid", "sodium borohydride", "acetic anhydride", "sodium acetate", "acetaldehyde" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-3-cyanotoluene by reacting 2-chlorobenzonitrile with ethyl acetoacetate in the presence of sodium ethoxide and sulfuric acid.", "Step 2: Conversion of 2-chloro-3-cyanotoluene to 2-chloro-3-cyanobenzaldehyde by reacting with sodium nitrite and copper(I) chloride in the presence of sodium hydroxide and acetic acid.", "Step 3: Reduction of 2-chloro-3-cyanobenzaldehyde to 5-chloroisoquinoline-7-carbaldehyde by reacting with sodium borohydride in the presence of acetic anhydride and sodium acetate.", "Step 4: Purification of the product by recrystallization from acetaldehyde and washing with sodium bisulfite and sodium carbonate." ] }

2751610-89-4

Molecular Formula

C10H6ClNO

Molecular Weight

191.6

Purity

95

Origin of Product

United States

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